molecular formula C20H16F3N3O B2560985 N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 1396852-18-8

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No. B2560985
CAS RN: 1396852-18-8
M. Wt: 371.363
InChI Key: RFUMRLZKJOLMHF-UHFFFAOYSA-N
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Description

N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H16F3N3O and its molecular weight is 371.363. The purity is usually 95%.
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Scientific Research Applications

DNA-Binding Properties and Potential Therapeutic Applications

  • Antipsychotic Agent Development : A series of 2-phenyl-4-(aminomethyl)imidazoles, related to the pyrrole-imidazole class and thus structurally similar to N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(trifluoromethyl)benzamide, were designed as analogs of dopamine D2 selective benzamide antipsychotics. These compounds showed promise in blocking dopamine D2 receptors, indicating potential as antipsychotic agents (Thurkauf et al., 1995).

  • DNA Binding and Gene Expression Modulation : Pyrrole-imidazole polyamides, including similar compounds, can bind specifically to DNA sequences and modulate gene expression. This property is harnessed to disrupt protein-DNA interactions, making them useful as molecular probes or therapeutic agents (Meier et al., 2012).

Research Tools in Gene Expression Control

  • Nucleosome Interaction : Studies have shown that pyrrole-imidazole polyamides, similar in structure, can bind to nucleosomal DNA without causing the nucleosome to unfold. This property enables these compounds to inhibit transcription from nucleosomal templates, highlighting their potential as research tools in studying gene expression (Gottesfeld et al., 2002).

  • Inhibition of Gene Transcription : Pyrrole-imidazole polyamides can target specific DNA sequences and potentially inhibit transcription. This feature is particularly significant in targeting coding regions of genes, providing a pathway for gene expression control (Chang & Dervan, 2000).

  • Cellular Permeability Studies : Research into the cellular permeability of pyrrole-imidazole polyamides, which are chemically related, has implications for the development of gene regulation therapies. These studies focus on optimizing the delivery and efficacy of such compounds in cellular environments (Liu & Kodadek, 2009).

properties

IUPAC Name

N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O/c21-20(22,23)16-5-2-1-4-15(16)19(27)25-14-9-7-13(8-10-14)17-12-24-18-6-3-11-26(17)18/h1-2,4-5,7-10,12H,3,6,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUMRLZKJOLMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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